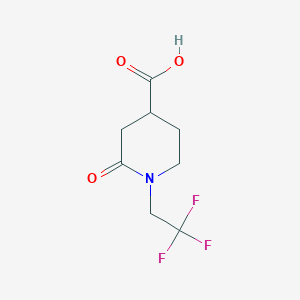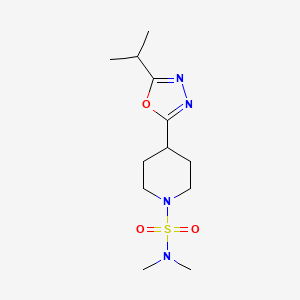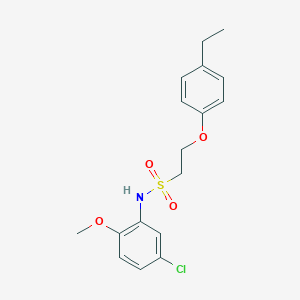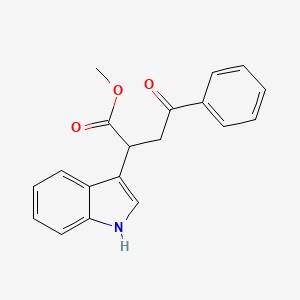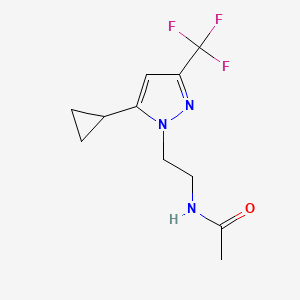
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is a chemical compound with the molecular formula C7H7F3N2 . It is used in research . “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is another related compound with the molecular formula C9H9F3N2O2 .
Synthesis Analysis
The synthesis of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” involves the use of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione .Molecular Structure Analysis
The molecular weight of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is 176.14 . The molecular weight of “(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid” is 234.18 .Physical And Chemical Properties Analysis
The boiling point of “5-CYCLOPROPYL-3-TRIFLUOROMETHYL-1H-PYRAZOLE” is predicted to be 235.1±35.0 °C, and its density is predicted to be 1.438±0.06 g/cm3 .科学的研究の応用
Coordination Complexes and Antioxidant Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide derivatives have been explored for the construction of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized and characterized, highlighting the impact of hydrogen bonding on self-assembly processes. Notably, the antioxidant activity of these compounds was assessed using various in vitro methods, demonstrating significant antioxidant potential. This research underscores the utility of such compounds in the development of coordination complexes with potential biological activities (Chkirate et al., 2019).
Heterocyclic Compound Synthesis and Insecticidal Activity
The synthesis of heterocyclic compounds incorporating a thiadiazole moiety, starting from similar pyrazole-acetamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of these compounds in agricultural applications, providing a basis for developing new insecticidal agents (Fadda et al., 2017).
Antitumor Activity
Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from pyrazole-acetamide precursors has uncovered significant antitumor activities. These compounds, through various synthetic pathways, have demonstrated inhibitory effects on different cancer cell lines, suggesting their potential in cancer treatment (Albratty et al., 2017).
Microwave-Assisted Synthesis and Computational Studies
The microwave-assisted synthesis of novel compounds involving pyrazole ring formations has been explored, demonstrating the efficiency of such methods in creating bioactive molecules. Computational studies accompanying the synthesis have provided insights into the reaction mechanisms, highlighting the potential for optimizing these reactions for better yields and properties (Fahim et al., 2019).
Chemoselective Acetylation
The use of pyrazole-acetamide derivatives in chemoselective acetylation processes has been investigated, particularly for the synthesis of intermediates relevant to antimalarial drugs. This research has contributed to the understanding of selective acetylation mechanisms and has potential implications for the synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Safety And Hazards
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7(18)15-4-5-17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6,8H,2-5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDZZAHFFIBLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

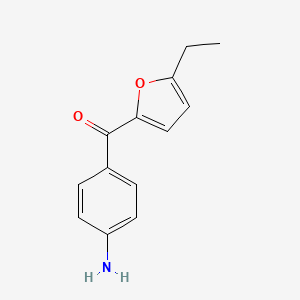
![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)
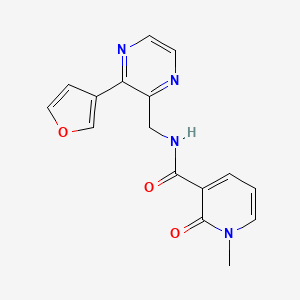
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2663379.png)
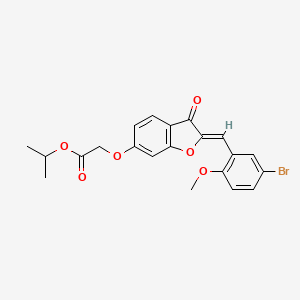
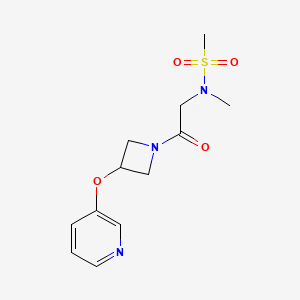
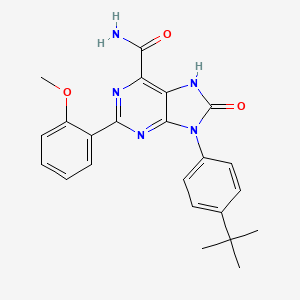
![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
